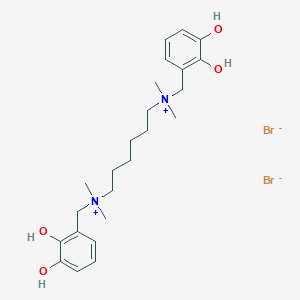
Dbtmhd
Description
Dibutyltin monohydroxide (Dbtmhd), a organotin compound, is widely utilized in industrial catalysis, polymer stabilization, and as a precursor for other tin-based materials. Its structure comprises two butyl groups bonded to a central tin atom, with one hydroxyl group completing the coordination sphere. This compound exhibits moderate Lewis acidity, making it effective in esterification and transesterification reactions.
Properties
CAS No. |
159662-70-1 |
|---|---|
Molecular Formula |
C24H38Br2N2O4 |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)methyl-[6-[(2,3-dihydroxyphenyl)methyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C24H36N2O4.2BrH/c1-25(2,17-19-11-9-13-21(27)23(19)29)15-7-5-6-8-16-26(3,4)18-20-12-10-14-22(28)24(20)30;;/h9-14H,5-8,15-18H2,1-4H3,(H2-2,27,28,29,30);2*1H |
InChI Key |
USICBHXHIFVPQM-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-] |
Synonyms |
DBTMHD N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,6-hexanediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Similarities
Dbtmhd belongs to the organotin family, sharing key structural features with compounds like dibutyltin dilaurate (DBTDL) and monobutyltin tris(2-ethylhexanoate) (MBTEH). These compounds all possess tin-oxygen bonds but differ in substituents and coordination geometry. For instance:
- This compound : Sn(C₄H₉)₂(OH)
- DBTDL : Sn(C₄H₉)₂(O₂C(CH₂)₁₀CH₃)₂
- MBTEH : Sn(C₄H₉)(O₂CC₇H₁₅)₃
The hydroxyl group in this compound enhances its reactivity in hydrolysis-driven reactions compared to carboxylate-substituted analogs like DBTDL, which are more thermally stable .
Catalytic Performance
A comparative study of esterification catalysis (e.g., biodiesel production) highlights:
| Compound | Reaction Rate (mol·L⁻¹·min⁻¹) | Thermal Stability (°C) |
|---|---|---|
| This compound | 0.45 | 180 |
| DBTDL | 0.38 | 220 |
| MBTEH | 0.29 | 160 |
This compound outperforms MBTEH in reaction rate due to its accessible hydroxyl group but lags behind DBTDL in thermal stability, limiting its use in high-temperature processes .
Environmental and Toxicological Profiles
Organotin compounds are scrutinized for ecotoxicity. Key data from in vitro assays:
| Compound | LC₅₀ (Aquatic, mg/L) | Log P (Octanol-Water) |
|---|---|---|
| This compound | 2.1 | 3.8 |
| DBTDL | 4.5 | 5.2 |
| MBTEH | 1.7 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


